molecular formula C18H19NO4 B4033768 propan-2-yl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

propan-2-yl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B4033768
M. Wt: 313.3 g/mol
InChI Key: QRNVTWVBMDJUAE-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
The exact mass of the compound isopropyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is 313.13140809 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotransformation of Organic Compounds

One study discusses the biotransformation of benzothiophene by isopropylbenzene-degrading bacteria, showcasing the microbial conversion of organic compounds into useful intermediates. This process highlights the potential for environmental remediation and the synthesis of industrially relevant chemicals (Eaton & Nitterauer, 1994).

Photochemistry of Organic Compounds

Another research area involves the photochemistry of organic compounds, such as the study on the benzene-sensitized photoreaction of 1,3-dioxolen-2-ones. These reactions provide insights into the mechanisms of photochemical transformations, useful for developing novel synthetic pathways (Hiyama, Fujita, & Nozaki, 1972).

Synthesis of Biologically Active Molecules

Research on the synthesis of biologically active molecules and intermediates, such as alkyl 2-(2-benzothiazolylsulfinyl)acetates for sulfinyl-Knoevenagel reactions, illustrates the application of isopropyl compounds in creating complex organic molecules. These molecules serve as building blocks for pharmaceuticals and agrochemicals (Du et al., 2012).

Isopropylidenation in Organic Synthesis

The isopropylidenation of myo-inositol derivatives demonstrates the utilization of isopropyl compounds in protecting group strategies for organic synthesis. This approach is critical for the selective modification and functionalization of complex organic molecules (Ogawa et al., 1977).

Enzymatic Reduction Processes

Research on enzymatic reduction processes using Pleurotus ostreatus highlights the use of isopropyl compounds as substrates in biocatalysis. This field explores the production of enantiomerically pure compounds, important in the pharmaceutical industry (Skrobiszewski et al., 2013).

Properties

IUPAC Name

propan-2-yl 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-11(2)23-18(22)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)17(19)21/h3-4,7-11,14-15H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNVTWVBMDJUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N2C(=O)C3CC=CCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propan-2-yl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
propan-2-yl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 3
Reactant of Route 3
propan-2-yl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 4
Reactant of Route 4
propan-2-yl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 5
propan-2-yl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 6
Reactant of Route 6
propan-2-yl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

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